molecular formula C15H18N2O3S3 B4625740 (5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4625740
M. Wt: 370.5 g/mol
InChI Key: YAKJQVURJMMLMV-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thienyl group: This can be achieved through the reaction of ethylthiophene with suitable reagents.

    Introduction of the piperazine ring: This step involves the reaction of the thienyl group with piperazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The thienyl group can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Various substitution reactions can occur at the thienyl or piperazine rings, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced thienyl derivatives.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

(5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Ethyl-5-methyl-3-thienyl)[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
  • 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

Comparison: (5-ETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern and the presence of both thienyl and piperazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S3/c1-2-12-5-6-13(22-12)15(18)16-7-9-17(10-8-16)23(19,20)14-4-3-11-21-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKJQVURJMMLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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